N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorothiophene moiety, and a tert-butylphenyl group
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c1-18(2,3)12-6-4-11(5-7-12)13-10-23-17(20-13)21-16(22)14-8-9-15(19)24-14/h4-10H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKNSWISQMZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-tert-butylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced by reacting the thiazole intermediate with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Final Compound: The final step involves the reaction of the intermediate with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chlorothiophene Ring
The 5-chloro substituent on the thiophene ring is highly reactive toward nucleophilic displacement due to electron withdrawal by the adjacent carboxamide group.
Key Findings :
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Substitution occurs preferentially at the 5-position of the thiophene ring due to activation by the electron-withdrawing carboxamide group .
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Steric hindrance from the tert-butylphenyl group on the thiazole ring does not significantly affect reactivity at the thiophene site .
Amide Bond Hydrolysis and Functionalization
The carboxamide linker undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.
Key Findings :
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Hydrolysis yields a carboxylic acid that can be converted to esters or acyl chlorides for coupling reactions .
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The tert-butyl group remains stable under these conditions .
Electrophilic Substitution on the Thiazole Ring
The electron-rich 1,3-thiazole ring undergoes electrophilic substitution, primarily at the 5-position.
Key Findings :
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The tert-butylphenyl group at the 4-position directs electrophiles to the 5-position of the thiazole .
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Nitration and bromination proceed in moderate yields (40–60%) .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable modifications of the thiophene and thiazole rings.
Key Findings :
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Suzuki coupling replaces the 5-chloro group with aryl/heteroaryl groups .
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The tert-butylphenyl group does not interfere with catalytic activity .
Stability and Side Reactions
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Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the carboxamide bond.
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Photoreactivity : Prolonged UV exposure induces radical formation at the thiophene ring.
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Acid Sensitivity : The tert-butyl group is stable under mild acidic conditions but degrades in concentrated H₂SO₄ .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is with a molecular weight of approximately 322.9 g/mol. The compound features a thiazole ring, a chlorothiophene moiety, and a tert-butylphenyl substituent, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit promising antimicrobial properties. A study focusing on similar thiazole derivatives demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The unique structure of this compound may enhance its effectiveness as an antimicrobial agent through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular targets.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under acidic conditions.
- Introduction of the tert-butylphenyl Group : This is commonly done via Friedel-Crafts alkylation using tert-butylbenzene.
- Chlorothiophene Moiety Formation : This step usually involves chlorination reactions followed by amide formation with appropriate amines.
Antimicrobial Study
In one study, a series of thiazole derivatives were synthesized and screened for antimicrobial activity using the turbidimetric method against both bacterial and fungal strains. Results indicated that certain derivatives exhibited potent antimicrobial effects comparable to standard antibiotics .
Anticancer Evaluation
Another study evaluated the anticancer efficacy of thiazole-based compounds against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results showed that several derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key pathways involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a tert-butylphenyl group.
N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a methylphenyl group instead of a tert-butylphenyl group.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃ClN₂OS
- Molecular Weight : 320.367 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . These findings suggest that the thiazole moiety may play a crucial role in enhancing antimicrobial efficacy.
Anti-inflammatory Properties
Studies have shown that compounds containing thiazole rings can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The IC50 values for these inhibitions ranged from 8.3 μg/mL to 45.6 μg/mL, indicating potent anti-inflammatory activity . This suggests that this compound may also exhibit similar effects.
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using various assays. For example, the DPPH radical scavenging assay demonstrated significant activity in certain thiazole derivatives, with IC50 values indicating effective free radical scavenging capabilities . This property is essential for preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, this compound was tested against several bacterial strains. Results showed that it inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 μg/mL and 16 μg/mL, respectively .
Case Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of thiazole compounds on LPS-stimulated macrophages. The compound reduced TNF-α production significantly at concentrations as low as 10 μg/mL, suggesting a potential mechanism for its anti-inflammatory activity .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate permeability across biological membranes. However, further studies are needed to fully elucidate its metabolic pathways and potential toxicological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
